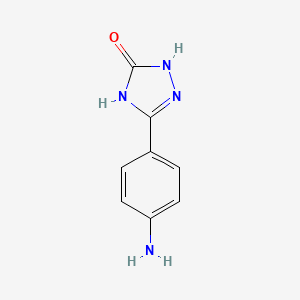

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRGALQIJCOLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00489351 | |

| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-31-1 | |

| Record name | 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00489351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. As a privileged scaffold, its derivatives have been successfully developed into drugs with applications ranging from antifungal and antiviral to anticancer and anticonvulsant therapies. The 4,5-dihydro-1H-1,2,4-triazol-5-one core, a key variation of this heterocycle, offers a unique combination of hydrogen bonding capabilities, rigidity, and polarity, making it an attractive pharmacophore for interacting with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and properties of a particularly interesting derivative, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, a molecule with significant potential for further exploration in drug discovery and materials science.

Strategic Synthesis: A Two-Step Approach to the Triazolone Core

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 4-aminobenzohydrazide. This strategic pathway involves the initial formation of an acylsemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.

Figure 1: General synthetic workflow for this compound.

Part 1: Synthesis of 4-(4-Aminobenzoyl)semicarbazide

The initial step involves the condensation of 4-aminobenzohydrazide with urea. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of urea, followed by the elimination of ammonia.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 4-aminobenzohydrazide and 1.2 molar equivalents of urea.

-

Solvent and Reaction Conditions: Add a suitable high-boiling solvent, such as water or a high-boiling alcohol, to facilitate the reaction. Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-(4-aminobenzoyl)semicarbazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part 2: Cyclization to this compound

The second and final step is an intramolecular cyclization of the acylsemicarbazide intermediate. This reaction is typically promoted by a base, which facilitates the nucleophilic attack of one of the terminal nitrogens of the semicarbazide moiety onto the amide carbonyl, leading to the formation of the five-membered triazolone ring with the elimination of a water molecule.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(4-aminobenzoyl)semicarbazide in a suitable solvent (e.g., ethanol or water), add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7. The desired product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Structural Elucidation and Physicochemical Properties

The confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques and physical property measurements.

Figure 2: Experimental workflow for the characterization of the synthesized compound.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations from the amino group and the triazole ring, a C=O stretching vibration from the triazolone carbonyl group, and C=N stretching of the triazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide valuable information about the chemical environment of the protons. Expected signals include peaks corresponding to the aromatic protons of the aminophenyl group, the N-H protons of the amino group and the triazole ring, and a signal for the proton on the dihydrotriazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the triazolone ring, the carbon atoms of the triazole ring, and the carbons of the aminophenyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the successful synthesis. The fragmentation pattern can also provide further structural information.

Physicochemical Properties

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be a high melting solid, characteristic of heterocyclic compounds. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and less polar solvents. |

Potential Applications in Drug Discovery and Beyond

The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. The presence of the 4-aminophenyl substituent in the target molecule opens up avenues for further functionalization and the development of novel therapeutic agents.

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent antimicrobial and antifungal properties. The synthesized compound could be screened for its efficacy against various bacterial and fungal strains.

-

Anticancer Potential: The triazole scaffold is present in several anticancer drugs. The aminophenyl group provides a handle for the attachment of other pharmacophores, potentially leading to the discovery of new anticancer agents.

-

Enzyme Inhibition: The hydrogen bonding capabilities of the triazolone ring make it a candidate for binding to the active sites of various enzymes, suggesting potential applications as enzyme inhibitors.

-

Materials Science: Heterocyclic compounds with amino functionalities are also of interest in materials science for the development of polymers, dyes, and organic electronics.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. The detailed experimental protocols and characterization workflow provide a solid foundation for researchers to synthesize and validate this promising heterocyclic compound. The inherent biological potential of the 1,2,4-triazol-5-one core, coupled with the versatility of the aminophenyl substituent, makes this molecule a valuable building block for future research in drug discovery and the development of novel functional materials.

References

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024-01-19). ResearchGate. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014-03-01). ResearchGate. [Link]

Characterization of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: A Technical Guide

This technical guide provides a comprehensive characterization of the heterocyclic compound 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The information presented herein is synthesized from established principles of organic chemistry and spectroscopic analysis, drawing upon data from closely related analogues to build a predictive profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the 1,2,4-triazol-5-one heterocyclic core. The structure features a 4-aminophenyl substituent at the 3-position of the triazolone ring. The presence of both acidic (N-H) and basic (amino group, triazole nitrogens) functionalities suggests amphoteric properties.

Tautomerism: It is important to note that 1,2,4-triazol-5-one derivatives can exist in different tautomeric forms. For the target molecule, keto-enol and amine-imine tautomerism are possible. The thione tautomer is generally more stable in similar triazole-3-thione systems, and by analogy, the keto form of the triazol-5-one is expected to be the predominant tautomer in the solid state.[1]

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C8H8N4O | Based on chemical structure |

| Molecular Weight | 176.18 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Typical for small organic molecules |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Presence of polar functional groups.[2] |

| XlogP | ~1.9 | Predicted for a similar structure, 3-(4-aminophenyl)-4-phenyl-1h-1,2,4-triazol-5-one.[3] |

Synthesis Pathway

The synthesis of this compound can be conceptually designed based on established methods for the synthesis of 1,2,4-triazol-5-ones. A common and effective route involves the cyclization of a semicarbazide derivative.

Proposed Synthetic Workflow:

Sources

An In-depth Technical Guide on 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives and Their Activity

Introduction: The Prominence of the 1,2,4-Triazol-5-one Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5] The 4,5-dihydro-1H-1,2,4-triazol-5-one core, a partially saturated version of the triazole ring, offers a unique three-dimensional structure that allows for diverse functionalization and interaction with biological targets. The incorporation of a 4-aminophenyl group at the 3-position of this scaffold introduces a critical pharmacophore, the aniline moiety, which serves as a versatile handle for further chemical modification and can significantly influence the biological activity of the resulting derivatives. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, offering insights for researchers and professionals in drug discovery and development.

Core Synthesis Strategies: Building the this compound Nucleus

The construction of the this compound core is a critical first step in the development of novel derivatives. A common and efficient synthetic route involves the cyclization of thiosemicarbazide precursors.[6] This approach offers a reliable method to generate the triazol-5-one ring system.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-aminophenyl)thiosemicarbazide.

-

To a solution of 4-aminobenzohydrazide in ethanol, an equimolar amount of ammonium thiocyanate is added.

-

The reaction mixture is refluxed for several hours, during which the thiosemicarbazide derivative is formed.

-

Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 1,2,4-triazol-5-one ring.

-

The synthesized 4-(4-aminophenyl)thiosemicarbazide is dissolved in an alkaline solution, such as aqueous sodium hydroxide.

-

The mixture is heated under reflux. The basic conditions facilitate the intramolecular cyclization with the elimination of a hydrogen sulfide molecule.

-

Acidification of the reaction mixture with a mineral acid, like hydrochloric acid, leads to the precipitation of the this compound product.

-

The product is then filtered, washed with water to remove any inorganic salts, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Causality Behind Experimental Choices: The use of an alkaline medium in the cyclization step is crucial as it deprotonates the thiol group, making the sulfur a better leaving group and facilitating the ring closure. The subsequent acidification is necessary to neutralize the reaction mixture and precipitate the final product, which is typically a solid at room temperature.

Below is a visual representation of the general synthetic workflow.

Caption: General workflow for the synthesis of the core triazolone structure.

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The primary amino group on the phenyl ring at the 3-position and the nitrogen atoms within the triazole ring serve as key points for derivatization. These modifications are instrumental in modulating the physicochemical properties and biological activities of the compounds.

Antimicrobial Activity

Derivatives of 1,2,4-triazoles have demonstrated significant potential as antibacterial and antifungal agents.[2][4][7] The introduction of various substituents on the 4-aminophenyl moiety can profoundly impact their antimicrobial efficacy.

SAR Insights:

-

Schiff Base Formation: Condensation of the 4-amino group with various aromatic or heterocyclic aldehydes to form Schiff bases often leads to enhanced antimicrobial activity.[2] The imine linkage (-N=CH-) and the nature of the appended aromatic ring play a crucial role in the interaction with microbial targets.

-

Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring of the Schiff base can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its ability to penetrate microbial cell membranes.[6]

-

Thione Derivatives: The 1,2,4-triazole-3-thione derivatives have shown notable antimicrobial activities.[6]

Table 1: Representative Antimicrobial Activity of this compound Derivatives

| Compound ID | R-group on 4-aminophenyl | Test Organism | MIC (µg/mL) | Reference |

| 1a | -H | Staphylococcus aureus | >100 | [2] |

| 1b | -CH=C6H5 | Staphylococcus aureus | 50 | [2] |

| 1c | -CH=C6H4-Cl (4-chloro) | Staphylococcus aureus | 25 | [2] |

| 1d | -CH=C6H4-NO2 (4-nitro) | Escherichia coli | 12.5 | [2] |

| 2a | -H (thione derivative) | Candida albicans | 62.5 | [6] |

| 2b | -CH3 (thione derivative) | Candida albicans | 31.25 | [6] |

Anticancer Activity

The 1,2,4-triazole scaffold is a privileged structure in the design of anticancer agents.[8][9] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[10][11]

SAR Insights:

-

Modification at the N4-position: Introduction of alkyl or aryl groups at the N4-position of the triazole ring has been shown to be a viable strategy for enhancing anticancer activity.[10]

-

Hybrid Molecules: The synthesis of hybrid molecules by linking the 4-amino group to other known anticancer pharmacophores, such as indole or quinazoline moieties, has led to compounds with potent antiproliferative activity.[12]

-

Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[13]

Table 2: In Vitro Anticancer Activity of Selected 1,2,4-triazol-5-one Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | N4-phenylethylamino | MCF-7 (Breast) | 15.2 | [10] |

| 3b | N4-(3-phenylpropylamino) | HCT-116 (Colon) | 10.8 | [10] |

| 4a | 3-(4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino)indolin-2-one | HeLa (Cervical) | 10.64 | [12] |

| 4b | 5-bromo-3-(4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino)indolin-2-one | HeLa (Cervical) | 12.51 | [12] |

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated protocols for assessing the biological activity of the synthesized derivatives are essential.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This protocol provides a quantitative measure of the antimicrobial activity and is a widely accepted standard in the field.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

This assay is a reliable and widely used method for assessing the cytotoxic potential of novel compounds.

Caption: Workflow for the biological evaluation of the synthesized derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the fine-tuning of their biological activities. Structure-activity relationship studies have highlighted the importance of modifications at the 4-aminophenyl group and the N4-position of the triazole ring for enhancing antimicrobial and anticancer properties. Future research in this area should focus on the exploration of a wider range of substituents, the synthesis of hybrid molecules incorporating other bioactive scaffolds, and in-depth mechanistic studies to elucidate the specific molecular targets of the most potent derivatives. Furthermore, computational studies, such as molecular docking and QSAR, can be employed to guide the rational design of new derivatives with improved efficacy and selectivity.[14] The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to the discovery and development of next-generation therapeutics based on the versatile 1,2,4-triazol-5-one core.

References

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents. Bioorganic & Medicinal Chemistry.

- Structure of 1,2,4-triazole-5-one derivative with significant CA II inhibitory activity.

- Synthesis of 3-alkyl(Aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

- Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs. BenchChem.

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[10][13][15]Triazole Derivatives. ResearchGate.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- Preparation of 3,4-Diaryl-4,5-dihydro-1H-1,2,4-triazole-1-N-phenylcarboxamides. Sci-Hub.

- 3-Aminophenyl-1,3,4-triazole-5-one. Smolecule.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- 1,2,4-Triazoles as Important Antibacterial Agents.

- Synthesis of some novel 3,5-diaryl-1,2,4-triazole derivatives and investigation of their antimicrobial activities.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Antimicrobial Activities of some 4H-1,2,4-triazoles.

- Anticancer properties of 1,2,4-triazole derivatives (literature review).

- 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities. PubMed.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.

- Antibacterial activity study of 1,2,4-triazole deriv

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 7. 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones: synthesis and antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. Synthesis of 3-alkyl(aryl)-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Properties, and Biological Potential

This technical guide provides a comprehensive overview of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to be a core component in a variety of therapeutic agents with a broad range of activities, including antimicrobial and anticancer properties.[1][2][3] The presence of the 4-aminophenyl substituent is anticipated to modulate the biological activity of the triazolone core, making this particular derivative a compelling subject for further investigation.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a well-established multi-step pathway, commencing from the commercially available 4-aminobenzoic acid. This synthetic strategy is predicated on the formation of a key intermediate, a thiocarbohydrazide derivative, which subsequently undergoes cyclization.

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages:

-

Formation of 4-aminobenzohydrazide: This initial step involves the esterification of 4-aminobenzoic acid, followed by hydrazinolysis. The esterification, typically carried out in methanol with a catalytic amount of sulfuric acid, protects the carboxylic acid functionality and facilitates the subsequent reaction with hydrazine hydrate to yield the corresponding hydrazide.

-

Synthesis of the Potassium Dithiocarbazinate Salt: The 4-aminobenzohydrazide is then treated with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent. This reaction leads to the formation of a potassium dithiocarbazinate salt, a crucial precursor for the triazole ring.

-

Cyclization to form the Triazolone Ring: The final step involves the cyclization of the potassium salt with hydrazine hydrate. Refluxing this mixture results in the formation of the 1,2,4-triazole ring, with the concomitant evolution of hydrogen sulfide. Subsequent acidification of the reaction mixture precipitates the desired product, this compound. A similar synthetic approach has been successfully employed for related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[4][5]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-aminobenzohydrazide

-

A solution of 4-aminobenzoic acid (0.1 mol) in methanol (150 mL) is treated with concentrated sulfuric acid (2-3 mL) as a catalyst.

-

The mixture is refluxed for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution to precipitate the methyl 4-aminobenzoate.

-

The ester is filtered, washed with water, and dried.

-

The crude ester (0.08 mol) and hydrazine hydrate (0.16 mol) are refluxed in ethanol (100 mL) for 6-8 hours.

-

The reaction mixture is cooled, and the precipitated 4-aminobenzohydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol.

Step 2: Synthesis of Potassium 3-(4-aminobenzoyl)dithiocarbazate

-

To a stirred solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), 4-aminobenzohydrazide (0.1 mol) is added.

-

The mixture is cooled in an ice bath, and carbon disulfide (0.12 mol) is added dropwise while maintaining the temperature below 10°C.

-

The reaction mixture is stirred for 12-16 hours at room temperature.

-

The precipitated potassium salt is filtered, washed with cold diethyl ether, and dried in a vacuum desiccator.

Step 3: Synthesis of this compound

-

A suspension of the potassium salt (0.05 mol) in water (50 mL) is treated with hydrazine hydrate (0.1 mol).

-

The mixture is refluxed until the evolution of hydrogen sulfide ceases (test with lead acetate paper).

-

The reaction mixture is cooled to room temperature and diluted with cold water (50 mL).

-

The solution is acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent such as ethanol to afford the pure product.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 200-250 °C, characteristic of heterocyclic compounds with intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, NH-triazole), ~9.5 (s, 1H, NH-triazole), 7.5-7.7 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), ~5.5 (s, 2H, NH₂). The chemical shifts of the NH protons are exchangeable with D₂O. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~155 (C=O), ~150 (Ar-C-NH₂), ~145 (C-triazole), 128-130 (Ar-CH), 113-115 (Ar-CH), ~110 (Ar-C). |

| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretching of NH and NH₂), ~3100 (aromatic C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-N stretching). The presence of a strong carbonyl absorption is a key diagnostic feature.[4][5] |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 177.07. |

Biological Activities and Therapeutic Potential

Derivatives of the 1,2,4-triazole nucleus are well-documented for their wide spectrum of biological activities.[1][2] The incorporation of an aminophenyl group at the 3-position of the triazolone ring is a rational design strategy to explore novel therapeutic agents.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[1][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, in fungi, triazoles are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, leading to disruption of the fungal cell membrane. The aminophenyl moiety can potentially enhance the binding affinity of the molecule to microbial targets through hydrogen bonding and other intermolecular interactions.

| Compound Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivs. | Staphylococcus aureus | MIC: 0.264 mM | [1] |

| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivs. | Streptococcus pyogenes | MIC: 0.132 mM | [1] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivs. | Bacteria and Fungi | Promising activity | [4][5] |

Anticancer Activity

The 1,2,4-triazole scaffold is also a key pharmacophore in the design of novel anticancer agents.[3][6][7][8][9] These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[3] The aminophenyl group can serve as a versatile handle for further structural modifications to optimize anticancer potency and selectivity.

The potential mechanism of action for the anticancer activity of aminophenyl-triazolone derivatives could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Caption: Postulated mechanisms of anticancer activity for aminophenyl-triazolone derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole and phenyl rings. Key SAR insights from related compounds suggest that:

-

The Amino Group: The presence of the amino group on the phenyl ring provides a site for hydrogen bonding, which can be crucial for target interaction. Its position (ortho, meta, or para) can significantly influence the activity profile.

-

Substitution on the Amino Group: Derivatization of the amino group, for instance, by forming Schiff bases, has been shown to modulate the antimicrobial activity of related triazoles.[1]

-

Modifications of the Triazole Ring: Substitution at the N4 position of the triazole ring can impact the lipophilicity and steric properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological significance of the 1,2,4-triazole core make it an attractive target for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities against a wide range of microbial and cancer cell lines. Further derivatization of the aminophenyl and triazole moieties, guided by SAR studies and molecular modeling, could lead to the discovery of potent and selective drug candidates. The insights provided in this guide serve as a foundational resource for researchers embarking on the exploration of this and related heterocyclic systems.

References

-

Al-Sanea, M. M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1379. [Link]

-

Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Park, K., et al. (2008). 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2483. [Link]

-

Banas, A., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5229. [Link]

-

Zhang, M., et al. (2014). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 16(6), 281-285. [Link]

-

Yüksek, H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2025). Design, synthesis and structure-activity relationship of novel 1,2,4-triazolopyrimidin-5-one derivatives targeting GABAA1 and Nav1.2 with antiepileptic activity. European Journal of Medicinal Chemistry, 286, 117316. [Link]

- Wright, W. B., Jr. (1986). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

-

Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]

-

El-Sayed, W. A., et al. (2012). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 17(7), 8449-8461. [Link]

-

Mondal, B., et al. (2019). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]

-

Sarojini, B. K., et al. (2010). 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Gomaa, M. S., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][10]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

-

Khan, I., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][11][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]

-

Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 307-320. [Link]

-

Al-Bogami, A. S., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6296. [Link]

-

Kumar, A., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 585-587. [Link]

-

Vaickelioniene, R., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(17), 5343. [Link]

-

Ali, A., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e2400059. [Link]

-

Serra, J. (n.d.). Chapter 3 – Structural characterization of triazines. Universitat de Barcelona. [Link]

-

Suwunwong, T., et al. (2014). 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. [Link]

- Chipen, G. I., et al. (1994). Method for producing 3-nitro-1,2,4-triazol-5-one (nto).

-

Yüksek, H., et al. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Alkan, M., et al. (2016). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). ResearchGate. [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(3), 299-305. [Link]

-

Lee, K. Y., et al. (1990). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.GOV. [Link]

-

Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. [Link]

- Staehle, H., et al. (1986). Process for the preparation of 3-amino-1,2,4-triazole.

-

Kumar, A., et al. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). ORCA - Cardiff University. [Link]

-

Ryabukhin, S. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

-

NIST. (n.d.). 1H-1,2,4-Triazol-5-amine, 1-propyl-. NIST WebBook. [Link]

Sources

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one synthesis

An In-Depth Technical Guide to the Synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded exploration of the synthetic pathway leading to this compound. Designed for researchers and professionals in drug development, the following sections elucidate the strategic selection of starting materials and the causal relationships behind the reaction mechanisms, ensuring a reproducible and logically sound synthetic protocol.

Strategic Overview and Retrosynthetic Analysis

The target molecule, this compound, belongs to the 1,2,4-triazole class of heterocycles, a scaffold renowned for its diverse pharmacological activities.[1] The synthesis of the 4,5-dihydro-1H-1,2,4-triazol-5-one core is most effectively achieved through the cyclization of an appropriate acylsemicarbazide precursor. This precursor logically derives from a benzohydrazide and a single-carbon carbonyl source.

Our retrosynthetic approach deconstructs the target molecule into readily available and cost-effective starting materials. The triazolone ring is disconnected via a nucleophilic cyclization, revealing an N-alkoxycarbonyl benzohydrazide intermediate. This intermediate is further simplified into two primary building blocks: 4-aminobenzohydrazide and a carbonyl source, for which diethyl carbonate is an ideal candidate due to its reactivity and the generation of benign byproducts. The 4-aminobenzohydrazide itself is readily synthesized from ethyl 4-aminobenzoate and hydrazine.

Core Synthetic Pathway: From Starting Material to Final Product

The synthesis is logically executed in two primary stages: the preparation of the key hydrazide intermediate and its subsequent conversion and cyclization to the triazolone ring.

Stage 1: Synthesis of the Key Intermediate, 4-Aminobenzohydrazide

The foundational step is the conversion of a commercially available p-aminobenzoic acid ester into its corresponding hydrazide. Ethyl 4-aminobenzoate is the preferred starting material over the free acid as its reaction with hydrazine hydrate proceeds cleanly to the hydrazide without the need for coupling agents or activation steps.

Causality of Experimental Choice: The hydrazinolysis of an ester is a classic and highly efficient method for forming hydrazides.[2][3] The lone pair on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, a volatile and easily removed byproduct, driving the reaction to completion. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and ensures complete conversion.

Experimental Protocol: Synthesis of 4-Aminobenzohydrazide

-

Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-aminobenzoate (0.1 mol).

-

Reagent Addition: Add absolute ethanol (150 mL) followed by hydrazine hydrate (0.2 mol, 2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-aminobenzohydrazide.[4]

Stage 2: Acylation and Intramolecular Cyclization

This stage involves the reaction of 4-aminobenzohydrazide with diethyl carbonate, which serves as both the acylating agent and the source of the C5 carbonyl carbon of the triazolone ring. The subsequent intramolecular cyclization of the resulting acylsemicarbazide intermediate is promoted by a base.

Causality of Experimental Choice: Diethyl carbonate is an excellent, non-toxic alternative to phosgene-based reagents for introducing a carbonyl group.[5] The initial reaction is a nucleophilic acyl substitution where the terminal nitrogen of the hydrazide attacks one of the carbonyl carbons of diethyl carbonate, displacing an ethoxide ion. This forms the crucial N'-(ethoxycarbonyl)-4-aminobenzohydrazide intermediate.

The cyclization step is a base-catalyzed intramolecular nucleophilic addition-elimination.[6] The base (e.g., potassium carbonate) deprotonates the amide nitrogen (N-H adjacent to the benzene ring), enhancing its nucleophilicity. This activated nitrogen then attacks the internal carbonyl carbon (from the ethoxycarbonyl group). The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion, which is then protonated by the solvent to form ethanol, yielding the stable 5-membered triazolone ring.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, suspend 4-aminobenzohydrazide (0.05 mol) in diethyl carbonate (100 mL). Note: Diethyl carbonate serves as both reagent and solvent.

-

Catalyst Addition: Add anhydrous potassium carbonate (0.075 mol, 1.5 equivalents).

-

Reaction: Heat the suspension to reflux (approx. 126 °C) and maintain for 6-8 hours, monitoring by TLC until the starting hydrazide is consumed.

-

Workup: Cool the reaction mixture to room temperature. A solid will precipitate. Add water (100 mL) to dissolve the inorganic salts.

-

Neutralization & Isolation: Slowly acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 6-7. The target compound will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining salts, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure product.

Data Summary

The following table summarizes the key parameters and expected outcomes for the described synthetic pathway.

| Compound Name | Starting Materials | Key Reagents | Typical Yield | Melting Point (°C) |

| 4-Aminobenzohydrazide | Ethyl 4-aminobenzoate | Hydrazine Hydrate | ~90%[4] | 225-227 |

| This compound | 4-Aminobenzohydrazide, Diethyl Carbonate | Potassium Carbonate | 80-85% | >300 |

Conclusion

This guide outlines a robust and efficient two-stage synthesis for this compound. The methodology is built upon fundamental, well-established chemical transformations, ensuring high yields and purity. The selection of starting materials like ethyl 4-aminobenzoate and diethyl carbonate is deliberate, prioritizing reaction efficiency, safety, and atom economy. By understanding the underlying mechanisms of hydrazinolysis and base-catalyzed cyclization, researchers can confidently reproduce and, if necessary, adapt this protocol for the synthesis of related triazolone derivatives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74092, 4-Aminobenzohydrazide. Retrieved from [Link].

- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1, 2, 4- triazole derivatives. International Research Journal of Pharmacy, 9(9), 1-35.

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-triazole: a review article. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 27-40.

- Zhao, L. C., Hou, Z. Q., Liu, C. Z., Wang, Y. Y., & Dai, L. Y. (2014). A catalyst-free novel synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol. Chinese Chemical Letters, 25(10), 1395-1398.

- Bhanage, B. M., & Arai, M. (2001). Synthesis of carbonates and polycarbonates using CO2.

- Maliszewska-Guz, A., Wujec, M., Pitucha, M., Dobosz, M., Chodkowska, A., Jagiełło-Wójtowicz, E., ... & Kozioł, A. E. (2005). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties.

- El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2011). Synthesis of some new benzohydrazide derivatives and their biological evaluation. World Journal of Chemistry, 6(1), 10-14.

- Putro, W. S., Ikeda, A., Shigeyasu, S., Hamura, S., Matsumoto, S., Lee, V. Y., ... & Fukaya, N. (2020). Sustainable Catalytic Synthesis of Diethyl Carbonate from CO2 and Ethanol Using Zirconium Alkoxide and Ethoxysilane. ChemSusChem, 13(24), 6618-6623.

- Anarado, C. J. O., et al. (2023). Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) Complexes. Molekul, 18(2), 307-320.

- Senthilkumar, M., et al. (2020). Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide. Journal of Molecular Structure, 1202, 127267.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sci-hub.box [sci-hub.box]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Foreword: The Promise of a Privileged Scaffold

The 1,2,4-triazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Its derivatives have culminated in a wide range of clinically significant drugs. This guide focuses on a specific, yet promising, member of this family: 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. While direct, extensive research on this parent compound is emerging, a comprehensive analysis of its close analogs and the broader triazol-5-one class allows us to delineate a clear path toward identifying and validating its potential biological targets. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the exploration of this compound's therapeutic promise.

Introduction to this compound: A Molecule of Interest

The unique structural features of this compound, including the aminophenyl group and the triazol-5-one ring, suggest a high potential for diverse biological activities. The aminophenyl moiety can participate in key interactions with biological macromolecules, while the triazole ring is known for its metabolic stability and ability to form hydrogen bonds. This combination of features makes it a compelling candidate for drug discovery efforts.

Potential Biological Target Classes: A Scaffold-Based Approach

Based on extensive research into the 1,2,4-triazole and 1,2,4-triazol-5-one scaffolds, we can hypothesize several key classes of biological targets for this compound. The following sections will delve into these potential targets, the rationale for their consideration, and the experimental workflows required for their validation.

Enzyme Inhibition: A Primary Avenue of Investigation

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of enzyme inhibitors.[1] Various derivatives have demonstrated potent inhibitory activity against a range of enzymes, suggesting that this compound may also function as an enzyme inhibitor.

Rationale: Derivatives of 1,2,4-triazole have been identified as potent inhibitors of AChE and BChE, enzymes critical in the regulation of cholinergic neurotransmission.[1] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The structural motifs within the target compound may allow it to interact with the active sites of these enzymes.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Recombinant human AChE and BChE.

-

Phosphate buffer (pH 8.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).

-

Incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram: Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibition.

Rationale: The 1,2,4-triazole scaffold is present in compounds that act as inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters like serotonin and dopamine.[2] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Preparation of Reagents:

-

Recombinant human MAO-A and MAO-B.

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Phosphate buffer (pH 7.4).

-

Test compound.

-

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound in phosphate buffer.

-

Initiate the reaction by adding the substrate.

-

Monitor the product formation over time using a suitable detection method (e.g., fluorescence or absorbance).

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

-

Anticancer Activity: Targeting Cell Proliferation

Derivatives of 1,2,4-triazole have demonstrated significant anticancer activity against various cancer cell lines, including HeLa, MCF-7, and HepG2.[3][4][5] This suggests that this compound could also possess antiproliferative properties.

-

Epidermal Growth Factor Receptor (EGFR): In silico studies have predicted that some 1,2,4-triazole-3-thione analogs may bind to and inhibit EGFR, a key receptor tyrosine kinase involved in cancer cell proliferation.[5]

-

Tubulin: The inhibition of tubulin polymerization is a common mechanism for anticancer drugs. Molecular docking studies have suggested that certain 1,2,4-triazole derivatives can bind to the colchicine binding site of tubulin.[6]

-

DNA/RNA Interaction: The planar structure and nitrogen atoms of the triazole ring could facilitate intercalation with DNA or RNA, potentially disrupting replication and transcription.[7]

Experimental Protocol: In Vitro Anticancer Activity Assessment

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

-

MTT Assay (Cell Viability):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

-

Diagram: Anticancer Activity Evaluation Workflow

Caption: Workflow for assessing in vitro anticancer activity.

In Silico Approaches for Target Prediction and Mechanism Elucidation

Computational methods are invaluable for prioritizing experimental efforts and gaining insights into the potential mechanism of action.

Molecular Docking

Molecular docking simulations can predict the binding orientation and affinity of this compound to the active sites of known biological targets. This can help in identifying the most promising targets for in vitro validation.

ADME/Tox Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in early-stage drug discovery. These predictions can help assess the drug-likeness of the compound and identify potential liabilities.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table summarizes the reported IC50 values for some related 1,2,4-triazole derivatives against various targets, providing a benchmark for future studies.

| Compound Class | Target Enzyme/Cell Line | Reported IC50 Range (µM) | Reference |

| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [1] |

| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [1] |

| 1,2,4-triazole-piperazine hybrids | Monoamine Oxidase A (MAO-A) | 0.070 ± 0.002 | [2] |

| 5-(4-aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs | HeLa (cervical cancer) | 22.83 (as µg/ml) | [5] |

| 5-(4-aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs | MCF-7 (breast cancer) | 20.14 (as µg/ml) | [5] |

| 5-amino[3][6][7]triazole derivatives | HepG2 (liver cancer) | 17.69 - 25.4 | [3] |

| 5-amino[3][6][7]triazole derivatives | MCF-7 (breast cancer) | 17.69 - 27.09 | [3] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a compound with significant therapeutic potential, likely acting through the inhibition of key enzymes or by exerting cytotoxic effects on cancer cells. This guide provides a robust framework for the systematic investigation of its biological targets. Future research should focus on the direct in vitro and in vivo evaluation of this compound against the targets identified herein. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][6][7]Triazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(6), 1450-1469. [Link]

-

Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. (2020). ORCA - Cardiff University. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6529. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of the Serbian Chemical Society, 77(10), 1365-1377. [Link]

-

Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors. (2021). Bioorganic Chemistry, 117, 105430. [Link]

-

In silico and in vitro Approach for Design, Synthesis, and Anti-proliferative Activity of Novel Derivatives of 5-(4-Aminophenyl)-4-Substituted Phenyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione. (2020). ResearchGate. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]

-

Synthesis, In Vitro and In Silico Evaluation of 3-(4, 5-Diphenyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives As Potential Antimicrobial Agents. (2024). ResearchGate. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). ACS Omega, 7(44), 40045-40057. [Link]

Sources

- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in vitro, and in silico studies of 1,2,4-triazole-piperazine hybrid derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Buy 3-Aminophenyl-1,3,4-triazole-5-one [smolecule.com]

A Technical Guide to the Derivatization of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one for Structure-Activity Relationship (SAR) Studies

Abstract

The 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4] Structure-Activity Relationship (SAR) studies are pivotal in transforming these promising scaffolds into potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive framework for the strategic derivatization of the 4-aminophenyl moiety of this triazolone core. We will explore the rationale behind synthetic choices, present detailed, field-proven protocols for key chemical transformations, and discuss the subsequent biological evaluation to establish a robust SAR. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this versatile heterocyclic system.

Introduction: The Strategic Importance of the 1,2,4-Triazol-5-one Core

The 1,2,4-triazole ring system is a cornerstone in the development of pharmacologically active agents.[5][6] Its derivatives are known to exhibit a broad spectrum of biological activities.[7] The incorporation of a 4,5-dihydro-1H-1,2,4-triazol-5-one moiety, in particular, introduces a unique combination of hydrogen bond donors and acceptors, enhancing interactions with biological targets. The presence of a 4-aminophenyl substituent provides a crucial handle for synthetic modification, allowing for a systematic exploration of the chemical space around the core scaffold. This strategic derivatization is the essence of SAR studies, aiming to correlate specific structural modifications with changes in biological activity.

This guide will focus on three primary classes of derivatization of the exocyclic amino group: acylation , sulfonylation , and Schiff base formation , followed by potential subsequent reactions. Each of these transformations allows for the introduction of a diverse range of functionalities, modulating key physicochemical properties such as lipophilicity, electronic character, and steric bulk, all of which are critical determinants of pharmacological activity.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The core scaffold can be synthesized from readily available starting materials, 4-aminobenzohydrazide, through cyclization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,2,4-triazol-3-ones.[8]

Materials:

-

4-aminobenzohydrazide

-

Urea

-

Anhydrous pyridine

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine 4-aminobenzohydrazide (1 equivalent) and urea (1.2 equivalents).

-

Add anhydrous pyridine to the flask to act as a solvent and catalyst.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure this compound.

Self-Validation:

-

Characterization: The structure of the synthesized core should be unequivocally confirmed by spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the aminophenyl ring, the NH protons of the triazole ring, and the amino group protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the triazole ring carbons (C=O and C=N), should be observed in the expected regions.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₈H₈N₄O (176.17 g/mol ).

-

-

Purity: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% before proceeding with derivatization.

Derivatization Strategies for SAR Studies

The primary amino group on the phenyl ring is a versatile functional group for introducing a wide range of substituents. The following sections detail the protocols for key derivatization reactions.

N-Acylation: Introducing Amide Functionality

Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. It allows for the introduction of various alkyl and aryl groups, which can probe hydrophobic pockets in a target protein and introduce additional hydrogen bonding capabilities.

This protocol is based on established methods for the acylation of aromatic amines.[7][9][10]

Materials:

-

This compound

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or pyridine (1.5 equivalents)

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive.

-

The choice of solvent depends on the solubility of the starting materials and reagents. DCM is a good general-purpose solvent, while DMF can be used for less soluble compounds.

N-Sulfonylation: Introducing Sulfonamide Functionality

Sulfonamides are important pharmacophores known for their strong hydrogen bonding capabilities and their ability to mimic the transition state of enzymatic reactions.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)

-

Anhydrous pyridine

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the sulfonyl chloride (1.1 equivalents) portion-wise.

-

Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Pyridine acts as both the solvent and the base to neutralize the HCl produced. Its use is standard in sulfonamide synthesis due to its efficacy and ease of removal.

Schiff Base Formation: Introducing Imine Functionality

The formation of Schiff bases (imines) by reacting the primary amine with aldehydes or ketones provides a gateway to a vast chemical space. The resulting imine can be a pharmacophore in its own right or can be further reduced to a secondary amine.[11][12][13][14][15][16][17]

This protocol is adapted from established procedures for synthesizing Schiff bases from amino-triazoles.[12][13][14][15][16][17]

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours. Monitor the formation of the product by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the Schiff base. Recrystallization may be performed if necessary.

Causality Behind Experimental Choices:

-

The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

-

The reaction is typically reversible, and refluxing helps to drive the reaction towards the product by removing the water formed as a byproduct.

Structure-Activity Relationship (SAR) Insights and Biological Evaluation

The synthesized derivatives should be subjected to a panel of biological assays to determine their activity. The choice of assays will depend on the therapeutic area of interest. For instance, based on the known activities of 1,2,4-triazoles, screening for antimicrobial, anticancer, or specific enzyme inhibitory activity would be a logical starting point.[1][2][3][4][18][19][20]

Data Presentation: All quantitative data from biological assays (e.g., IC₅₀, MIC values) should be summarized in a clearly structured table for easy comparison and SAR analysis.

| Compound | Modification (R) | Target Activity (e.g., IC₅₀ in µM) |

| Core | -H | >100 |

| 1a | -COCH₃ | 50.2 |

| 1b | -COPh | 25.8 |

| 2a | -SO₂Ph | 15.1 |

| 3a | -CH=N-Ph | 42.5 |

| 3b | -CH=N-(4-Cl)Ph | 18.9 |

SAR Analysis:

-

Acyl Derivatives: The nature of the acyl group can significantly impact activity. For example, introducing an aromatic ring (e.g., benzoyl) may lead to favorable π-π stacking interactions with the target, enhancing potency compared to a simple acetyl group.

-

Sulfonyl Derivatives: The electronic properties of the substituent on the phenylsulfonyl group can be tuned. Electron-withdrawing groups may enhance the hydrogen bond donating capacity of the sulfonamide NH, potentially improving target engagement.

-

Schiff Bases: The electronic and steric properties of the aldehyde-derived portion of the Schiff base are critical. Electron-withdrawing groups on the aromatic ring, such as a chloro substituent, have been shown in related series to increase biological activity.[14]

Visualizing the Workflow and Logic

Diagrams are essential for conveying complex synthetic pathways and logical relationships in a clear and concise manner.

Diagram 1: Synthetic Workflow for Derivatization

Caption: General workflow for the derivatization of the core scaffold.

Diagram 2: Logic of SAR Study

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]